

Spectroscopic and Synthetic Profile of Heptyl Undecylenate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of **heptyl undecylenate**, an ester of growing interest in the pharmaceutical and cosmetic industries for its emollient and skin-conditioning properties. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for its synthesis and characterization.

Chemical Identity and Properties

Heptyl undecylenate is the ester formed from the reaction of heptyl alcohol and 10-undecenoic acid.[1] It is a colorless to pale yellow liquid with a molecular formula of C₁₈H₃₄O₂ and a molecular weight of 282.47 g/mol .[1][2]

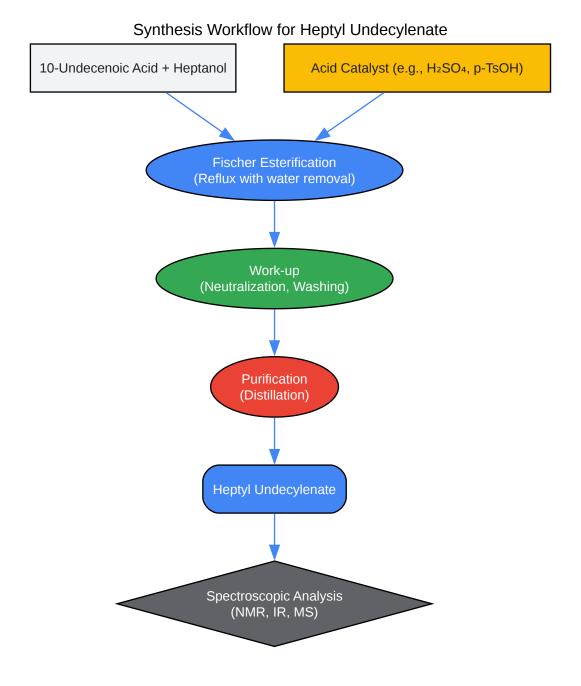


Property	Value
IUPAC Name	heptyl undec-10-enoate
Synonyms	Heptyl 10-undecylenate, 10-Undecenoic acid heptyl ester
CAS Number	68141-27-5
Molecular Formula	C18H34O2
Molecular Weight	282.47 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	351.0 ± 11.0 °C (Predicted)[3]
Density	0.871 ± 0.06 g/cm ³ (Predicted)[3]

Synthesis of Heptyl Undecylenate

The primary method for synthesizing **heptyl undecylenate** is through Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid (10-undecenoic acid) with an alcohol (heptanol).[4][5] To drive the reaction toward the product, water is typically removed as it is formed, often through azeotropic distillation.[5]





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Caption: Synthesis and characterization workflow for heptyl undecylenate.

Experimental Protocol: Fischer Esterification

The following is a representative protocol for the synthesis of **heptyl undecylenate**:

 Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 10-undecenoic acid, a slight excess of heptanol, and a suitable solvent



such as toluene.

- Catalyst Addition: Add a catalytic amount of a strong acid, for example, sulfuric acid (H₂SO₄)
 or para-toluenesulfonic acid (p-TsOH).
- Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the
 organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the
 acid catalyst), water, and brine.
- Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to remove the solvent. The crude product can be further purified by vacuum distillation to yield pure **heptyl undecylenate**.

Spectroscopic Data

While specific experimental spectra for **heptyl undecylenate** are not widely published, the expected data can be predicted based on the known chemical shifts and fragmentation patterns of similar esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **heptyl undecylenate**. The ¹H and ¹³C NMR spectra will show characteristic signals for the different protons and carbons in the molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)



Chemical Shift (ppm)	Multiplicity	Assignment
5.75 - 5.85	m	-CH=CH ₂
4.90 - 5.10	m	-CH=CH ₂
4.05	t	-O-CH ₂ -
2.28	t	-CH ₂ -C(=O)-
2.04	q	-CH2-CH=CH2
1.61	p	-O-CH ₂ -CH ₂ -
1.20 - 1.40	m	-(CH ₂)n-
0.88	t	-CH₃

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
173.9	C=O
139.2	-CH=CH ₂
114.1	-CH=CH ₂
64.4	-O-CH ₂ -
34.4	-CH ₂ -C(=O)-
33.8	-CH2-CH=CH2
31.8, 29.4, 29.3, 29.1, 28.9, 28.6, 25.9, 25.0, 22.6	-(CH ₂)n-
14.1	-CH₃

Infrared (IR) Spectroscopy

The IR spectrum of **heptyl undecylenate** will exhibit characteristic absorption bands corresponding to its functional groups.



Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3077	Medium	=C-H stretch
~2925, ~2855	Strong	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1641	Medium	C=C stretch
~1170	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

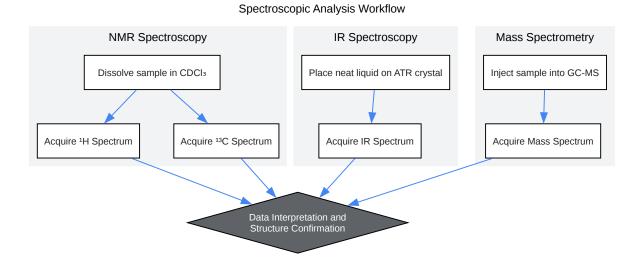
Electron ionization mass spectrometry (EI-MS) of **heptyl undecylenate** is expected to show a molecular ion peak and characteristic fragmentation patterns for esters.

Predicted Mass Spectrometry Data

m/z	Interpretation
282	[M] ⁺ (Molecular Ion)
183	[M - C ₇ H ₁₅] ⁺ (Loss of heptyl radical)
167	[CH ₂ =CH(CH ₂) ₈ CO] ⁺ (Acylium ion)
98	[C7H14]+ (Heptene from McLafferty rearrangement)

Experimental Protocols for Spectroscopic Analysis





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Caption: General workflow for the spectroscopic analysis of heptyl undecylenate.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of heptyl undecylenate in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) should be used.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to TMS at 0.00 ppm.



IR Spectroscopy Protocol

- Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small drop of neat heptyl undecylenate directly onto the ATR crystal.
- Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to the sample measurement.
- Data Analysis: Identify the characteristic absorption peaks and compare them to known values for ester, alkene, and alkane functional groups.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of heptyl undecylenate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into a gas chromatograph-mass spectrometer (GC-MS).
- GC Separation: The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like DB-5ms).
- Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z).
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

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